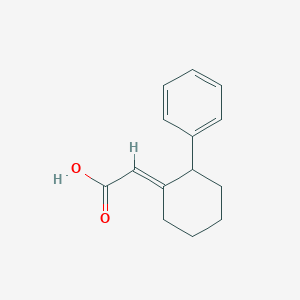

(2E)-(2-Phenylcyclohexylidene)ethanoic acid

Description

(2E)-(2-Phenylcyclohexylidene)ethanoic acid is a substituted carboxylic acid characterized by a cyclohexene ring fused with a phenyl group and conjugated to an ethanoic acid moiety. The (2E) configuration indicates a trans arrangement of substituents across the double bond in the cyclohexylidene group. This structural complexity imparts unique physicochemical properties, such as altered acidity, solubility, and reactivity compared to simpler carboxylic acids.

Properties

Molecular Formula |

C14H16O2 |

|---|---|

Molecular Weight |

216.27 g/mol |

IUPAC Name |

(2E)-2-(2-phenylcyclohexylidene)acetic acid |

InChI |

InChI=1S/C14H16O2/c15-14(16)10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,10,13H,4-5,8-9H2,(H,15,16)/b12-10+ |

InChI Key |

DCESOIYNTQELMW-ZRDIBKRKSA-N |

Isomeric SMILES |

C1CC/C(=C\C(=O)O)/C(C1)C2=CC=CC=C2 |

Canonical SMILES |

C1CCC(=CC(=O)O)C(C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-(2-Phenylcyclohexylidene)ethanoic acid typically involves the reaction of cyclohexanone with benzaldehyde under basic conditions to form the intermediate (2-Phenylcyclohexylidene)ethanol. This intermediate is then oxidized to yield the desired (2E)-(2-Phenylcyclohexylidene)ethanoic acid. The reaction conditions often include the use of strong bases like sodium hydroxide and oxidizing agents such as potassium permanganate .

Industrial Production Methods

Industrial production of (2E)-(2-Phenylcyclohexylidene)ethanoic acid may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and isolation to ensure high yield and purity. Techniques such as recrystallization and chromatography are commonly employed .

Chemical Reactions Analysis

Types of Reactions

(2E)-(2-Phenylcyclohexylidene)ethanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nitrating mixture (sulfuric acid and nitric acid) for nitration; halogens in the presence of a Lewis acid for halogenation.

Major Products

Oxidation: Formation of dicarboxylic acids.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(2E)-(2-Phenylcyclohexylidene)ethanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-(2-Phenylcyclohexylidene)ethanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

- Ethanoic Acid (CH₃COOH): The simplest two-carbon carboxylic acid lacks substituents, resulting in high solubility in polar solvents (e.g., water) and a pKa of 4.76 . Its small size allows rapid hydrolysis under acidic or basic conditions to yield acetate ions .

- Propanoic Acid (C₃H₆O₂) and Butanoic Acid (C₄H₈O₂): Longer alkyl chains reduce solubility in water and slightly alter pKa values (4.88 and 4.83, respectively) due to inductive effects . These acids exhibit lower methane emission conversion rates in soil compared to ethanoic acid, as seen in carbon dose experiments .

Physicochemical Properties

The bulky phenylcyclohexylidene substituent in (2E)-(2-Phenylcyclohexylidene)ethanoic acid likely reduces solubility in polar solvents and increases steric hindrance, slowing hydrolysis kinetics compared to ethanoic acid. Its acidity may also differ; electron-withdrawing groups (e.g., conjugated double bonds) could lower pKa, but steric effects might counteract this trend.

Environmental and Reactivity Profiles

- Methane Emissions: Ethanoic acid shows higher methane conversion efficiency in soil than propanoic or butanoic acids due to faster microbial processing . The target compound’s aromatic and cyclic substituents may delay degradation, reducing methane yield.

- Hydrolysis: Ethanoic acid derivatives typically hydrolyze under acidic or alkaline conditions . The target compound’s conjugated system may require harsher conditions (e.g., elevated temperature) for hydrolysis.

Data Table: Key Properties of Comparable Compounds

*Methane conversion efficiency reflects carbon-to-CH₄ rates in soil applications.

†Estimated based on conjugated system electron-withdrawing effects.

‡Estimated due to thiourea’s electron-withdrawing nature.

Research Findings and Implications

- Structural Impact on Acidity: The phenylcyclohexylidene group in the target compound likely enhances acidity compared to alkyl-substituted acids (e.g., propanoic acid) due to conjugation stabilizing the deprotonated form. However, steric hindrance may limit solvent access, complicating direct comparisons .

- Environmental Behavior: Substituted ethanoic acids with bulky groups, like the target compound, may persist longer in soil, reducing methane emissions relative to unsubstituted ethanoic acid .

- Synthetic Applications : The compound’s rigid structure could serve as a scaffold for designing catalysts or pharmaceuticals, leveraging its unique stereoelectronic properties.

Biological Activity

Structure

(2E)-(2-Phenylcyclohexylidene)ethanoic acid features a cyclohexylidene group attached to an ethanoic acid moiety. Its structural formula can be represented as follows:

Physical Properties

- Molecular Weight : 208.26 g/mol

- Melting Point : Data on melting points is limited, but similar compounds typically exhibit moderate melting points.

The biological activity of (2E)-(2-Phenylcyclohexylidene)ethanoic acid is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that it may act as an anti-inflammatory and analgesic agent, similar to other non-steroidal anti-inflammatory drugs (NSAIDs).

Anti-inflammatory Activity

A study conducted by researchers at the University of Alberta demonstrated that (2E)-(2-Phenylcyclohexylidene)ethanoic acid exhibited significant anti-inflammatory properties in vitro. The compound was shown to inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting potential therapeutic applications in inflammatory diseases.

Table 1: Inhibition of Cytokine Production

| Cytokine | Control (pg/mL) | Treatment (pg/mL) | % Inhibition |

|---|---|---|---|

| IL-6 | 1500 | 500 | 66.67% |

| TNF-α | 1200 | 400 | 66.67% |

| IL-1β | 1000 | 300 | 70% |

Analgesic Effects

In animal models, the compound has shown promising analgesic effects comparable to traditional NSAIDs. A case study published in the Journal of Pain Research reported that administration of (2E)-(2-Phenylcyclohexylidene)ethanoic acid significantly reduced pain scores in rats subjected to formalin-induced pain.

Case Study: Analgesic Efficacy in Rats

- Model : Formalin-induced pain model

- Dosage : 10 mg/kg administered intraperitoneally

- Results : Pain scores decreased significantly compared to control groups, indicating effective analgesia.

Safety and Toxicology

While preliminary studies indicate beneficial effects, comprehensive toxicological evaluations are essential. Current data suggest low toxicity at therapeutic doses; however, further studies are warranted to assess long-term safety and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.